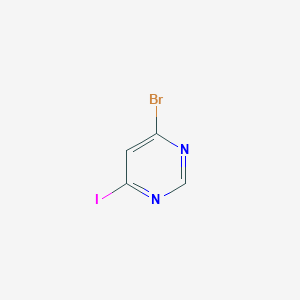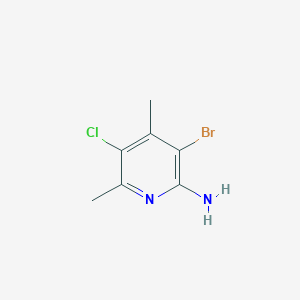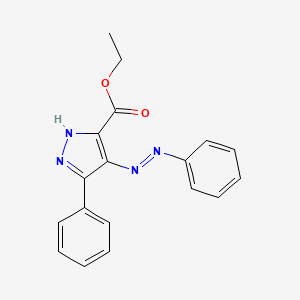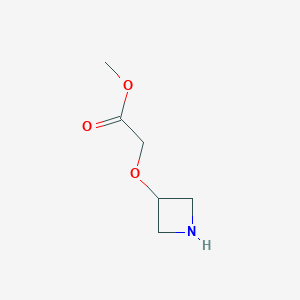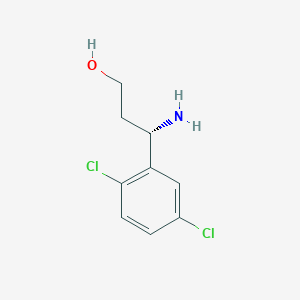
(3S)-3-Amino-3-(2,5-dichlorophenyl)propan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-Amino-3-(2,5-dichlorophenyl)propan-1-OL is a chiral compound with significant importance in various fields of scientific research. This compound features an amino group and a hydroxyl group attached to a three-carbon chain, with two chlorine atoms substituted on the phenyl ring. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2,5-dichlorophenyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-dichlorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved through reductive amination using ammonia or an amine source in the presence of a reducing agent.
Chiral Resolution: The final step involves chiral resolution to obtain the (3S) enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and enzymatic resolution are also employed to achieve high enantiomeric purity.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions to form various derivatives. For example, the amino group can be reduced to an amine using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of ketones
Reduction: Formation of amines
Substitution: Formation of substituted phenyl derivatives
科学研究应用
Chemistry
(3S)-3-Amino-3-(2,5-dichlorophenyl)propan-1-OL is used as a building block in organic synthesis
Biology
In biological research, this compound is studied for its potential as a ligand for receptors and enzymes. Its interactions with biological macromolecules provide insights into structure-activity relationships.
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of (3S)-3-Amino-3-(2,5-dichlorophenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including inhibition of enzyme activity or activation of receptor-mediated responses.
相似化合物的比较
Similar Compounds
(3R)-3-Amino-3-(2,5-dichlorophenyl)propan-1-OL: The enantiomer of the compound, with similar chemical properties but different biological activity.
3-Amino-3-(2,5-dichlorophenyl)propan-1-OL: The racemic mixture containing both (3S) and (3R) enantiomers.
3-Amino-3-(2,4-dichlorophenyl)propan-1-OL: A structural isomer with chlorine atoms at different positions on the phenyl ring.
Uniqueness
(3S)-3-Amino-3-(2,5-dichlorophenyl)propan-1-OL is unique due to its specific stereochemistry, which imparts distinct biological activity compared to its enantiomer and racemic mixture. The position of the chlorine atoms on the phenyl ring also influences its reactivity and interactions with molecular targets.
属性
分子式 |
C9H11Cl2NO |
|---|---|
分子量 |
220.09 g/mol |
IUPAC 名称 |
(3S)-3-amino-3-(2,5-dichlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11Cl2NO/c10-6-1-2-8(11)7(5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1 |
InChI 键 |
WCGWYAUSIHNSOJ-VIFPVBQESA-N |
手性 SMILES |
C1=CC(=C(C=C1Cl)[C@H](CCO)N)Cl |
规范 SMILES |
C1=CC(=C(C=C1Cl)C(CCO)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


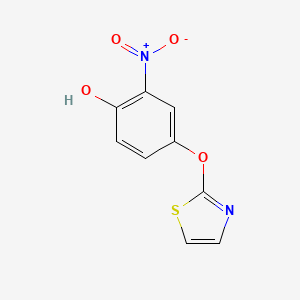
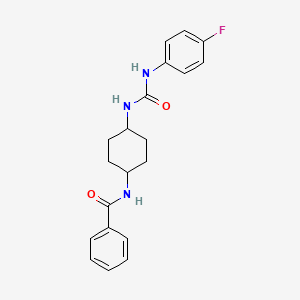

![tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13078743.png)
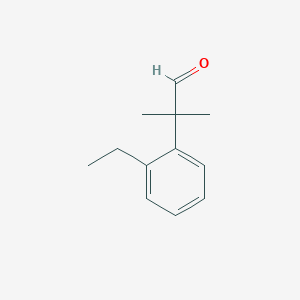
![2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13078757.png)
amine](/img/structure/B13078758.png)
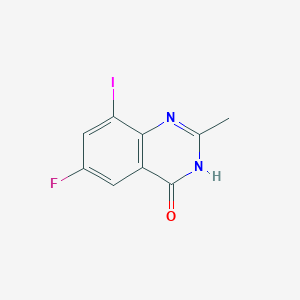
![2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL](/img/structure/B13078776.png)

